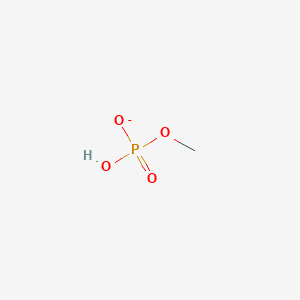

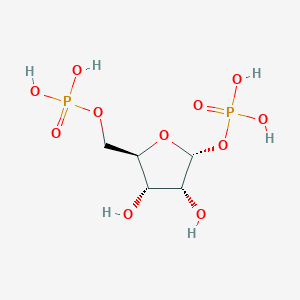

D-Ribofuranose, 1,5-bis(dihydrogen phosphate)

概要

説明

作用機序

D-リボース 1,5-二リン酸は、主にペントースリン酸経路におけるその役割を通じてその効果を発揮します。これは、リボースリン酸ピロホスホキナーゼの基質として作用し、これは5-ホスホ-α-D-リボース 1-二リン酸の生成を触媒します。 この化合物は、その後、ヌクレオチドおよびヌクレオシドの合成に使用されます . 関与する分子標的と経路には、ペントースリン酸経路およびヌクレオチド生合成における様々な酵素が含まれます .

類似化合物:

D-リブルース 1,5-ビスリン酸: 光合成に関与するカルビン-ベンソン回路の中間体です.

5-ホスホ-D-リボース 1-二リン酸: ヌクレオチドおよびヌクレオシドの合成における前駆体です.

D-リボース 1-リン酸: リボースのより単純なリン酸誘導体であり、様々な代謝経路に関与しています.

独自性: D-リボース 1,5-二リン酸は、1位と5位に2つのリン酸基を持つという独自性があり、これがペントースリン酸経路とヌクレオチド生合成の両方において汎用性の高い中間体となります。 複数の生化学反応と経路に関与できることは、細胞の代謝とエネルギー産生におけるその重要性を示しています .

生化学分析

Biochemical Properties

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) interacts with several enzymes and proteins. For instance, it acts as a substrate for the enzyme Orotate phosphoribosyltransferase in Salmonella typhimurium . It also interacts with Hypoxanthine-guanine phosphoribosyltransferase, an enzyme that converts guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .

Cellular Effects

The effects of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) on cells are largely tied to its role in biochemical reactions. By participating in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it transfers the 5-phosphoribosyl group from 5-phosphoribosylpyrophosphate onto the purine, thereby catalyzing the conversion of guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .

Metabolic Pathways

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is involved in several metabolic pathways, including the pentose phosphate pathway and purine metabolism . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

準備方法

合成経路と反応条件: D-リボース 1,5-二リン酸は、リボースリン酸ピロホスホキナーゼを含む酵素反応によって合成することができます。 この酵素は、ATPからD-リボース 5-リン酸へピロリン酸基を転移し、D-リボース 1,5-二リン酸を生成します . 反応条件は通常、酵素の活性に必要となるMg²⁺やMn²⁺などの二価カチオンの存在が必要です .

工業的製造方法: D-リボース 1,5-二リン酸の工業的製造には、しばしば微生物発酵プロセスが用いられます。D-リボース 1,5-二リン酸の合成に必要な酵素を過剰に産生するように、特定の菌株または酵母が遺伝子操作されます。 発酵プロセスは高収率と高純度となるように最適化され、その後、抽出および精製工程が行われます .

化学反応の分析

反応の種類: D-リボース 1,5-二リン酸は、以下のような様々な化学反応を起こします。

酸化: これは、リボース 1,5-ビスリン酸を生成するために酸化される可能性があります。

還元: これは、リボース 1-リン酸を生成するために還元される可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 反応は通常、リボース構造の完全性を維持するために、穏やかな条件下で行われます .

主要な生成物: これらの反応から生成される主要な生成物には、リボース 1,5-ビスリン酸、リボース 1-リン酸、および様々な置換されたリボース誘導体が含まれます .

科学的研究の応用

D-リボース 1,5-二リン酸は、科学研究において多くの応用範囲があります。

類似化合物との比較

D-Ribulose 1,5-bisphosphate: An intermediate in the Calvin-Benson cycle, involved in photosynthesis.

5-Phospho-D-ribose 1-diphosphate: A precursor in the synthesis of nucleotides and nucleosides.

D-Ribose 1-phosphate: A simpler phosphate derivative of ribose, involved in various metabolic pathways.

Uniqueness: D-Ribose 1,5-diphosphate is unique due to its dual phosphate groups at the 1- and 5-positions, which make it a versatile intermediate in both the pentose phosphate pathway and nucleotide biosynthesis. Its ability to participate in multiple biochemical reactions and pathways highlights its importance in cellular metabolism and energy production .

特性

IUPAC Name |

[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAFZMYJJHWUPN-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252223 | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-84-0 | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-1,5-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) and how was it discovered?

A1: D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as ribose 1,5-bisphosphate, was discovered as a potential cofactor in the conversion of ribose 5-phosphate to ribose 1-phosphate. [] This reaction is catalyzed by the enzyme phosphoribomutase, which is essential for nucleotide biosynthesis. Research identified an enzyme, phosphoribokinase, in Pseudomonas saccharophila that specifically catalyzes the formation of ribose 1,5-bisphosphate from ribose 5-phosphate and ATP. [] This finding suggests that ribose 1,5-bisphosphate plays a regulatory role in controlling the availability of ribose 1-phosphate for nucleotide biosynthesis.

Q2: What is known about the synthesis of D-Ribofuranose, 1,5-bis(dihydrogen phosphate)?

A2: While a specific enzymatic synthesis pathway has been observed in Pseudomonas saccharophila, [] a general chemical synthesis method for α-D-ribose 1,5-diphosphate and other sugar diphosphates has been developed. [] This method involves phosphorylating the fully acetylated sugar 6-phosphate (5-phosphate in the case of D-ribose) at the anomeric carbon atom using crystalline phosphoric acid. The resulting diphosphate derivative is then deacetylated with alkali, and the excess phosphoric acid is removed by precipitation. The final product is isolated using ion exchange chromatography. []

Q3: How was the structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) confirmed?

A3: Several methods were used to characterize the synthesized α-D-ribose 1,5-diphosphate: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)

![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)

![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)

![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)

![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)

![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)